molecular formula C18H21F3N2OS B3004676 cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-57-7

cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B3004676
CAS No.: 851805-57-7
M. Wt: 370.43
InChI Key: HCNGGVNTNWRVLO-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative characterized by a cyclohexyl group attached to a methanone moiety and a 3-(trifluoromethyl)benzylthio substituent at the 2-position of the 4,5-dihydroimidazole ring. This compound belongs to a broader class of imidazole-based molecules, which are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

cyclohexyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNGGVNTNWRVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₄F₃N₂OS
  • Molecular Weight : 340.34 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes such as human microsomal epoxide hydrolase (mEH), with IC₅₀ values reported in the low nanomolar range .
  • Antioxidant Properties : It has been observed to exhibit significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Tyrosinase Inhibition : Analogous compounds have demonstrated potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in skin whitening and anti-melanogenic therapies .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various assays:

Biological Activity IC₅₀ Value (µM) Reference
Inhibition of mEH16
Tyrosinase Inhibition1.03
Antioxidant Activity (DPPH Assay)Not specified

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Melanin Production : A study investigated the effects of this compound on melanin production in B16F10 cells. The results indicated that the compound significantly reduced α-MSH-induced melanin production by inhibiting tyrosinase activity .
  • Antioxidant Effects in Cellular Models : Another study assessed the antioxidant capacity of related compounds in cellular models, demonstrating that they effectively scavenged reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The compound’s 3-(trifluoromethyl)benzylthio group distinguishes it from other imidazole derivatives. Key comparisons include:

Compound Name Key Substituents Notable Properties/Applications Reference ID
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2-(Trifluoromethyl)phenyl, 4,5-diphenyl Enhanced thermal stability; potential catalyst in organic synthesis
2-Cyclohexyl-4,5-diphenyl-1H-imidazole Cyclohexyl, 4,5-diphenyl High lipophilicity; explored as a kinase inhibitor scaffold
5-((4-Chlorophenyl)methyl)-... (Metconazole) Triazole core, chlorophenyl Agricultural fungicide; inhibits ergosterol biosynthesis

Key Observations:

  • Trifluoromethyl Group Impact: The presence of a trifluoromethyl group in the target compound likely enhances its metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole ). This is consistent with the role of CF₃ groups in improving bioavailability in agrochemicals like acifluorfen and halosafen .
  • Sulfur-Containing Substituents : The benzylthio group at the 2-position may confer unique redox or nucleophilic reactivity compared to oxygen-based analogs (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ).

Core Structure Comparisons

The 4,5-dihydroimidazole (imidazoline) ring in the target compound contrasts with fully unsaturated imidazole or triazole cores in similar molecules:

  • vs.
  • vs. Triazole Derivatives (e.g., Triticonazole ) : Triazoles exhibit higher nitrogen content, which enhances metal-coordination capabilities—critical for fungicidal activity. The target compound’s imidazoline core may instead favor interactions with enzymes or receptors via hydrophobic or π-stacking interactions.

Pharmacological and Agrochemical Relevance

While the target compound’s exact applications are underexplored, structural parallels suggest:

  • Agrochemical Potential: The trifluoromethylbenzylthio group resembles substituents in herbicides like acifluorfen, which targets protoporphyrinogen oxidase .
  • Pharmaceutical Scaffold: The cyclohexyl-methanone moiety is common in kinase inhibitors, as seen in 2-cyclohexyl-4,5-diphenyl-1H-imidazole .

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